Cas no 40501-77-7 (cercosporin)

cercosporin structure
cercosporin structure
Nome del prodotto:cercosporin
Numero CAS:40501-77-7
MF:C29H26O10
MW:534.510749340057
CID:2021709
PubChem ID:2674

cercosporin Proprietà chimiche e fisiche

Nomi e identificatori

    • cercosporin
    • 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione
    • (+)-Cercosporin pound>>NSC 153111 pound>>NSC-153111 pound>>NSC153111
    • 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxyperylo[1,12-def][1,3]dioxepine-5,12-dione
    • Perylo(1,12-def)-1,3-dioxepin-5,11-dione, 6,12-dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-
    • CS-0086844
    • AKOS027326720
    • DTXSID00960897
    • BRD-A78360835-001-01-1
    • 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione
    • 127094-74-0
    • 6,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxyperylo[1,12-def][1,3]dioxepine-5,11-dione #
    • 7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione
    • NSC-234486
    • CHEBI:91878
    • NSC234486
    • (-)-Isocercosporin
    • LSM-1808
    • NCI60_001893
    • 40501-77-7
    • SCHEMBL6305985
    • iso-Cercosporin
    • DTXSID801043885
    • BCP23993
    • 6,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxyperyleno[1,12-def][1,3]dioxepine-5,11-dione
    • BDBM50500847
    • JWFLIMIGORGZMQ-UHFFFAOYSA-N
    • Q27163675
    • CHEMBL1080283
    • 35082-49-6
    • Perylo[1,12-def]-1,3-dioxepin-5,11-dione, 6,12-dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-, stereoisomer
    • dihydroxy-bis(2-hydroxypropyl)-dimethoxy-[?]dione
    • SMP2_000207
    • HY-N6743
    • Isocercosporin
    • Cercosporin from Cercospora hayii
    • J-019862
    • DA-51786
    • Inchi: InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3
    • Chiave InChI: MXLWQNCWIIZUQT-UHFFFAOYSA-N
    • Sorrisi: CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

Proprietà calcolate

  • Massa esatta: 534.15259702g/mol
  • Massa monoisotopica: 534.15259702g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 6
  • Complessità: 988
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 152Ų
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司